6-fluoro-N-(2-fluorophenyl)quinolin-4-amine
Description
6-Fluoro-N-(2-fluorophenyl)quinolin-4-amine is a fluorinated quinoline derivative characterized by a quinoline core substituted with a fluorine atom at the 6-position and a 2-fluorophenylamine group at the 4-position. The strategic incorporation of fluorine atoms enhances pharmacokinetic properties, including metabolic stability and membrane permeability, while the 4-anilino moiety facilitates interactions with kinase ATP-binding domains .
Properties
IUPAC Name |
6-fluoro-N-(2-fluorophenyl)quinolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N2/c16-10-5-6-13-11(9-10)14(7-8-18-13)19-15-4-2-1-3-12(15)17/h1-9H,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEKLSNPNRKXGQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=C3C=C(C=CC3=NC=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-fluoro-N-(2-fluorophenyl)quinolin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as aniline, phenanthrene aldehydes, and vinyl pyrrolidone.
Reaction Conditions: The amino Diels-Alder reaction is commonly employed, where the starting materials undergo cyclization to form the quinoline core.
Chemical Reactions Analysis
Scientific Research Applications
6-fluoro-N-(2-fluorophenyl)quinolin-4-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-fluoro-N-(2-fluorophenyl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . This mechanism is particularly relevant in the context of antimicrobial and anticancer activities.
Comparison with Similar Compounds
Table 2: Physicochemical Comparison
*Estimated using analogous structures .
Key Observations:
Biological Activity
6-Fluoro-N-(2-fluorophenyl)quinolin-4-amine is a synthetic compound belonging to the class of fluorinated heterocycles, which are recognized for their diverse biological activities. This compound exhibits significant potential in medicinal chemistry, particularly in antimicrobial and anticancer research. The following sections will detail its biological activity, including interaction studies, structure-activity relationships (SAR), and comparative analyses with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound includes two fluorine atoms located on the quinoline ring and the phenyl substituent. The presence of these fluorine atoms influences the compound's reactivity and biological interactions.
Biological Activity Overview
Antimicrobial Activity:
Research indicates that this compound demonstrates notable antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values suggesting significant potency. For instance, it has been reported to exhibit activity against Gram-positive and Gram-negative bacteria, as well as certain fungal strains.
Anticancer Activity:
In cancer research, this compound has shown promising results in inhibiting cell proliferation in various cancer cell lines. Specifically, it has been evaluated for its effects on non-small cell lung cancer (NSCLC) cells, where it demonstrated a degree of selectivity and potency comparable to other known inhibitors . The compound's mechanism appears to involve interference with key signaling pathways associated with tumor growth.
Interaction Studies
Interaction studies have focused on the binding affinity of this compound to biological targets such as DNA gyrase, which is crucial for bacterial DNA replication. The compound's ability to inhibit DNA gyrase suggests its potential as an antibacterial agent.
Structure-Activity Relationship (SAR)
The SAR of this compound reveals critical insights into how structural modifications influence biological activity:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 6-Fluoroquinoline | C9H6F2N | Basic structure without phenyl substitution |
| N-(4-Fluorophenyl)quinazolin-4-amine | C15H12F2N2 | Contains multiple fluorine atoms |
| 6-Chloro-N-(4-fluorophenyl)quinolin-4-amine | C15H12ClF | Chlorine instead of fluorine |
| 6-Fluoro-N-(3-fluorophenyl)quinolin-4-amine | C15H12F3N | Different substitution pattern on phenyl ring |
This table illustrates how variations in substituent positions and types can alter the biological efficacy of quinoline derivatives.
Case Studies and Research Findings
A notable case study involved evaluating the anti-proliferative effects of this compound against NSCLC cell lines. The findings indicated that this compound could significantly reduce cell viability compared to control treatments, suggesting its potential as a therapeutic agent .
Additionally, comparative studies with structurally similar compounds have highlighted the unique bioactivity profile of this compound, emphasizing its selective inhibition of cancer-related kinases while minimizing effects on non-cancerous cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
